Allyl octadecyl oxalate Allyl octadecyl oxalate Allyl octadecyl oxalate is a diester obtained by the formal condensation of both the carboxy group of oxalic acid with the hydroxy groups of allyl alcohol and stearyl alcohol respectively. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It is a diester and a member of dicarboxylic acids and O-substituted derivatives. It derives from an allyl alcohol, an oxalic acid and an octadecan-1-ol.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1809089
InChI: InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-23(25)22(24)26-20-4-2/h4H,2-3,5-21H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCOC(=O)C(=O)OCC=C
Molecular Formula: C23H42O4
Molecular Weight: 382.6 g/mol

Allyl octadecyl oxalate

CAS No.:

Cat. No.: VC1809089

Molecular Formula: C23H42O4

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

Allyl octadecyl oxalate -

Specification

Molecular Formula C23H42O4
Molecular Weight 382.6 g/mol
IUPAC Name 1-O-octadecyl 2-O-prop-2-enyl oxalate
Standard InChI InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-27-23(25)22(24)26-20-4-2/h4H,2-3,5-21H2,1H3
Standard InChI Key JUETYCJINGVUAJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCOC(=O)C(=O)OCC=C
Canonical SMILES CCCCCCCCCCCCCCCCCCOC(=O)C(=O)OCC=C

Introduction

Structural Characteristics and Chemical Identity

Allyl octadecyl oxalate is a diester derived from oxalic acid, where one carboxyl group is esterified with allyl alcohol and the other with octadecanol (also known as stearyl alcohol). The compound has a molecular formula of C23H42O4 and a molecular weight of approximately 382.58 g/mol. Its structure features a central oxalate group flanked by an allyl group on one end and a long C18 hydrocarbon chain on the other.

The structural formula can be represented as:
CH2=CH-CH2-O-C(=O)-C(=O)-O-CH2-(CH2)16-CH3

This molecular architecture contributes to its distinctive physicochemical behavior, particularly its solubility profile and reactivity patterns. The presence of both polar ester groups and a nonpolar hydrocarbon chain creates an amphiphilic character in the molecule, while the allyl group introduces a site for potential functionalization through its carbon-carbon double bond.

Functional Groups and Reactive Sites

Allyl octadecyl oxalate contains several key functional groups that determine its chemical behavior:

  • The oxalate diester core (-O-C(=O)-C(=O)-O-) serves as the central linking structure and contributes to the molecule's polarity and potential for hydrolysis.

  • The allyl group (CH2=CH-CH2-) provides an unsaturated terminal that can participate in addition reactions, polymerization, and other transformations involving the carbon-carbon double bond.

  • The octadecyl chain introduces a significant hydrophobic component that influences solubility, intermolecular interactions, and potential surface-active properties.

These structural elements collectively determine the reactivity profile and physical properties of allyl octadecyl oxalate.

Physical and Chemical Properties

Physical State and Appearance

At room temperature, allyl octadecyl oxalate typically exists as a colorless to pale yellow liquid or waxy solid, depending on the purity and exact temperature. The long hydrocarbon chain contributes to its waxy nature at lower temperatures, while the relatively low molecular weight compared to other long-chain esters allows it to remain liquid at moderate temperatures.

Solubility Profile

The compound exhibits selective solubility that reflects its amphiphilic nature:

Solvent TypeSolubilityNotes
Non-polar organic solventsHighReadily dissolves in hexane, toluene, etc.
Moderately polar solventsModerate to highSoluble in ethers, chloroform, dichloromethane
AlcoholsModerateSolubility decreases with increasing alcohol chain length
WaterVery lowEssentially insoluble due to the long hydrocarbon chain

This solubility profile makes allyl octadecyl oxalate compatible with various organic media while maintaining resistance to aqueous environments.

Stability Considerations

The compound contains ester linkages that are susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures. The allyl group also introduces potential reactivity through the carbon-carbon double bond, which may undergo oxidation, addition reactions, or participate in radical-mediated processes.

Under normal storage conditions (ambient temperature, absence of strong acids/bases, and protection from strong oxidizing agents), allyl octadecyl oxalate demonstrates reasonable stability.

Synthesis Methods

Esterification Approaches

The most direct synthetic route to allyl octadecyl oxalate involves esterification of oxalic acid or its derivatives with the corresponding alcohols. This can be accomplished through several pathways:

Sequential Esterification

This approach involves first creating a mono-ester of oxalic acid with either allyl alcohol or octadecanol, followed by esterification of the remaining carboxyl group with the second alcohol. This sequential approach allows for better control over the product distribution but typically requires more steps.

One-Pot Synthesis

In this method, oxalic acid is reacted simultaneously with both allyl alcohol and octadecanol in the presence of an acid catalyst. While more convenient, this approach may lead to a mixture of products (diallyl oxalate, dioctadecyl oxalate, and the desired allyl octadecyl oxalate) that requires careful purification.

Alternative Synthetic Routes

Alternative routes to allyl octadecyl oxalate may involve:

  • Transesterification of diethyl oxalate or another dialkyl oxalate with the appropriate alcohols

  • Reaction of oxalyl chloride with the alcohols under controlled conditions

  • Enzyme-catalyzed esterification using lipases in non-aqueous media

Catalyst Systems

Several catalyst systems have been employed for the synthesis of oxalate diesters, which could potentially be applied to allyl octadecyl oxalate production:

Catalyst TypeExampleAdvantagesLimitations
Brønsted acidsSulfuric acid, p-toluenesulfonic acidReadily available, effectivePotential side reactions
Lewis acidsBF3·Et2O, AlCl3High activity, selectiveMoisture sensitive
Enzyme catalystsLipases (Candida antarctica)Mild conditions, high selectivityHigher cost, limited scale
Heterogeneous catalystsAcidic resins, zeolitesRecyclable, continuous process possibleMay require higher temperatures

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds share structural similarities with allyl octadecyl oxalate:

CompoundKey Structural DifferencesComparative Properties
Diallyl oxalateTwo allyl groups instead of one allyl and one octadecylHigher reactivity, lower boiling point, increased water solubility
Dioctadecyl oxalateTwo octadecyl chains instead of one allyl and one octadecylHigher melting point, greater hydrophobicity, less reactive
Allyl octadecanoateContains single ester linkage rather than oxalate diesterHigher hydrolytic stability, different polarity distribution
Octadecyl acetateSmaller acyl group (acetate vs. oxalate), no allyl functionalityLess polar, different reactivity profile

Functional Comparisons

The presence of both a long hydrocarbon chain and a reactive allyl group distinguishes allyl octadecyl oxalate from many common esters:

  • Compared to simple fatty acid esters (like octadecyl acetate), allyl octadecyl oxalate offers additional functionality through the carbon-carbon double bond of the allyl group.

  • In contrast to diallyl oxalate, the long hydrocarbon chain in allyl octadecyl oxalate contributes to increased hydrophobicity and potential surface activity.

  • The oxalate core provides greater polarity than a single ester linkage, potentially affecting intermolecular interactions and compatibility with various matrices.

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